![molecular formula C20H24FN3O4S B2475258 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-61-3](/img/structure/B2475258.png)
2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide”, related compounds have been synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis involved a series of reactions, including the Mannich reaction .Scientific Research Applications
Thermal Degradation and Analysis
- Study on Thermal Degradation: Investigation into the thermal degradation of modafinil and related compounds, including 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetamide variants, highlights the challenges in routine GC-MS analysis due to heat-induced degradation, forming complex products like tetraphenylethane analogs (Dowling et al., 2017).
Radiosynthesis and Imaging Applications
- Radiosynthesis for PET Imaging: A study on the synthesis of radioligands for PET imaging, utilizing compounds with fluorine structures similar to 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, demonstrates the potential in neuroimaging and the study of neurological disorders (Dollé et al., 2008).
Metabolism and Carcinogenesis Studies
- Metabolism of Aromatic Amines: Research on the metabolism of hydroxamic acids, related to aromatic amines, discusses the formation of N,O-sulfonate and N,O-glucuronide conjugates, highlighting the role of sulfonation in chemical carcinogenesis (Mulder & Meerman, 1983).
Neurochemical Substrate Modulation
- Modafinil's Neurochemical Effects: A study on modafinil, a compound structurally similar to 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, discusses its effect on dopamine and norepinephrine transporters, potentially relevant for understanding similar compounds' mechanisms of action (Madras et al., 2006).
Chemoselective Acetylation in Drug Synthesis
- Acetylation for Antimalarial Drugs: The chemoselective monoacetylation of amino groups, relevant to the synthesis of compounds like N-(2-Hydroxyphenyl)acetamide, provides insights into the synthesis process for antimalarial drugs (Magadum & Yadav, 2018).
Immunomodulatory Effects
- Study on Immunomodulation: CL 259,763, structurally similar to the queried compound, demonstrated the ability to modify lymphoid cell reactivity affected by tumor growth, indicating potential applications in cancer immunotherapy (Wang et al., 2004).
Anti-Epileptic Drug Development
- Anti-Epileptic Drug Candidate Identification: Identification of novel anti-epileptic drug candidates structurally related to the queried compound, such as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, emphasizes the potential in neurological disorder treatment (Tanaka et al., 2019).
Cytotoxic Activity in Cancer Research
- Cytotoxicity of Novel Derivatives: Research on sulfonamide derivatives, including those structurally related to the queried compound, shows significant potential in targeted cancer therapies (Ghorab et al., 2015).
Immunorestorative Characteristics
- Immunorestorative Properties in Cancer: Investigation into the immunorestorative properties of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide in cancer models provides insight into potential applications for enhancing the immune response in cancer therapy (Wang et al., 1988).
Novel Compound Synthesis
- Synthesis of Novel Acetamides: The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcases advancements in the development of new pharmaceutical compounds (Yang Man-li, 2008).
Peripheral Benzodiazepine Receptor Imaging
- PET Imaging Ligands: Development of potent radioligands for peripheral benzodiazepine receptors, such as [(18)F]-FMDAA1106, offers potential in neurological and psychiatric disorder imaging (Zhang et al., 2003).
Safety and Hazards
Future Directions
Given the limited information available on “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide”, future research could focus on its synthesis, characterization, and potential applications. The related compounds’ activity against acetylcholinesterase suggests potential applications in treating neurological disorders like Alzheimer’s disease .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-18-8-4-5-9-19(18)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJZKUEHJXNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
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